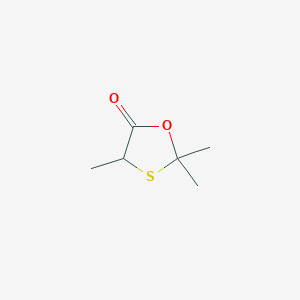
2,2,4-Trimethyl-1,3-oxathiolan-5-one
Overview
Description
2,2,4-Trimethyl-1,3-oxathiolan-5-one is a chemical compound with the molecular formula C6H10O2S . It has a molecular weight of 146.21 .
Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethyl-1,3-oxathiolan-5-one contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 aliphatic ester, and 1 sulfide .Physical And Chemical Properties Analysis
The boiling point of 2,2,4-Trimethyl-1,3-oxathiolan-5-one is 259.134ºC at 760 mmHg .Scientific Research Applications
Synthesis and Evaluation as Antiviral Agents
Research has explored the synthesis of various 1,3-oxathiolane nucleoside analogues, including compounds like 2-hydroxymethyl-5-[N2-(5′-carboxamido tetrazolyl)]-1,3-oxathiolane, for their potential as HIV-1 antiviral agents. These compounds were synthesized via cyclocondensation and subsequently tested for their efficacy against the HIV-1 retrovirus (Faury et al., 1992).
Electrosynthesis in Organic Chemistry
1,3-oxathiolan-5-ones have been used in electrosynthetic processes. For instance, the anodic monofluorination of 2-substituted 1,3-oxathiolan-5-ones has been successfully achieved using novel supporting electrolytes, showcasing the potential of these compounds in organic synthesis (Higashiya et al., 1999).
Enzymatic Kinetic Resolution in Pharmaceutical Synthesis
The enzymatic resolution of racemic 1,3-oxathiolan-5-one derivatives has been investigated, particularly for the synthesis of the nucleoside reverse transcriptase inhibitor Amdoxovir. This process demonstrates the application of 1,3-oxathiolan-5-ones in the industrial synthesis of antiviral drugs (Popp et al., 2004).
Chemical Reactivity and Antioxidant Evaluation
Studies have focused on the chemical reactivity of specific 1,3-oxathiolan-5-one derivatives with various reagents, leading to the formation of heterocyclic systems. These compounds were also evaluated for their antioxidant properties and cytotoxicity against certain cancer cell lines (Hamama et al., 2017).
Multienzymatic Cascade Synthesis for Anti-HIV Agents
The multienzymatic cascade synthesis of enantiopure 1,3-oxathiolanes, key precursors to anti-HIV agents like lamivudine, highlights the role of these compounds in the development of HIV treatments (Ren et al., 2019).
Synthesis of Heterocyclic Systems and Antitumor Activity
1,3-oxathiolan-5-one has been utilized in the synthesis of diverse bioactive heterocyclic systems, with some derivatives showing significant antitumor activities. These findings indicate the importance of 1,3-oxathiolan-5-one in drug design and the pharmaceutical industry (Ghaith et al., 2021).
Photoredox Catalysis in Organic Synthesis
Visible-light-induced synthesis of 5-aryl-2-imino-1,3-oxathiolanes from styrenes and ammonium thiocyanate has been reported, highlighting the useof 1,3-oxathiolanes in innovative photoredox catalysis methods. This approach involves green reagents like air and visible light, demonstrating the compound's role in environmentally friendly chemical synthesis (Yadav & Yadav, 2015).
High-Pressure Organic Reactions
The reaction of 2,2-dimethyl-1,3-oxathiolan-5-one with carbon disulfide under high pressure has been explored, leading to the production of various derivatives. This study shows the compound's utility in high-pressure organic reactions, contributing to the development of novel synthetic methodologies (Taguchi et al., 1988).
Molecular Structure and NMR Studies
Investigations into the molecular structure and NMR spectroscopy of 1,3-oxathiolan-5-one derivatives have provided insights into their chemical properties. These studies are crucial for understanding the behavior of these compounds in various chemical environments and their potential applications in medicinal chemistry (Keskinen et al., 1977).
Radical Generation in Organic Chemistry
Research on the use of tris(trimethylsilyl)silane (TTMSS) for generating carbon-centered radicals from 1,3-oxathiolane derivatives highlights the compound's role in advanced organic synthesis techniques. This process involves selective cleavage of the carbon-sulfur bond, demonstrating the versatility of 1,3-oxathiolane-5-ones in radical chemistry (Arya et al., 1991).
Green Chemistry Approaches
The use of 1,3-oxathiolan-5-one in green chemistry has been exemplified by its catalytic synthesis using bentonitic earth. This method highlights the potential of 1,3-oxathiolan-5-ones in sustainable and environmentally friendly chemical processes (Vargas et al., 1998).
Safety And Hazards
Safety data indicates that exposure to 2,2,4-Trimethyl-1,3-oxathiolan-5-one should be avoided. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical contacts the skin, remove contaminated clothing and wash off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting .
properties
IUPAC Name |
2,2,4-trimethyl-1,3-oxathiolan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-4-5(7)8-6(2,3)9-4/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOVXXLMWUHZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(S1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519194 | |
| Record name | 2,2,4-Trimethyl-1,3-oxathiolan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,3-oxathiolan-5-one | |
CAS RN |
60822-65-3 | |
| Record name | 2,2,4-Trimethyl-1,3-oxathiolan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



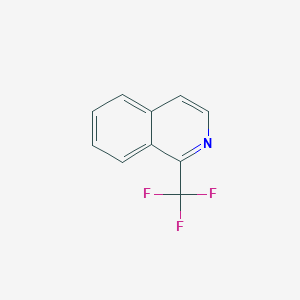
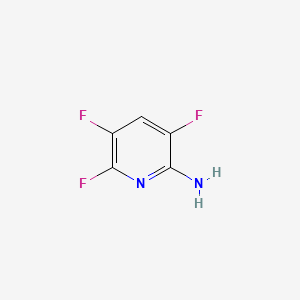
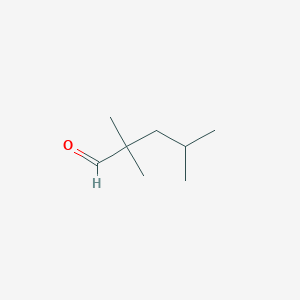
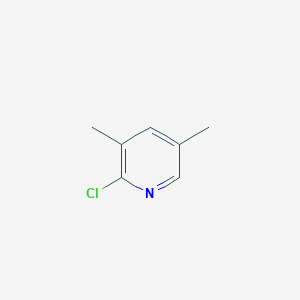
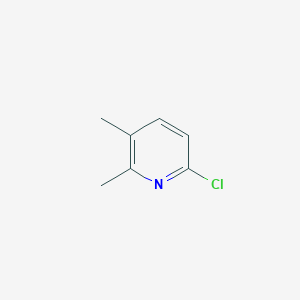
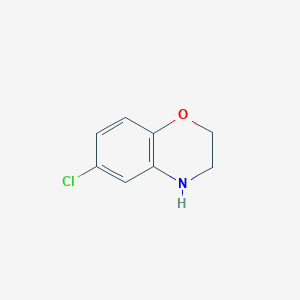
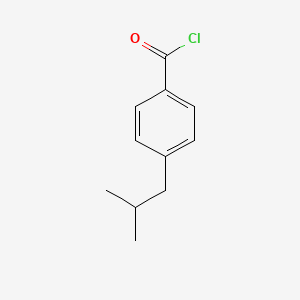
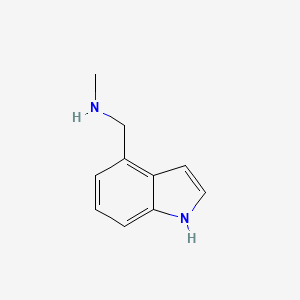
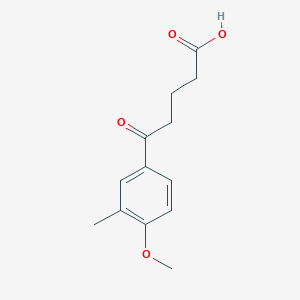
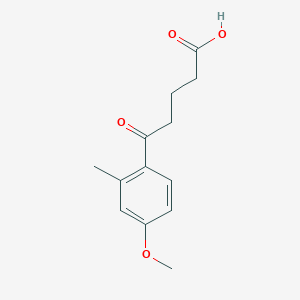
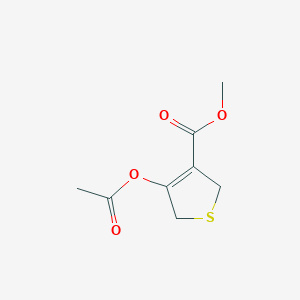
![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)